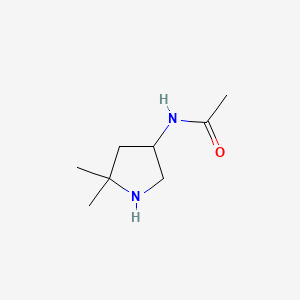![molecular formula C15H18O3 B14782151 (2S,5S,6S,9S)-5,9,13-trimethyl-3-oxatricyclo[7.4.0.0<2,6>]trideca-1(13),10-die ne-4,12-dione](/img/structure/B14782151.png)
(2S,5S,6S,9S)-5,9,13-trimethyl-3-oxatricyclo[7.4.0.0<2,6>]trideca-1(13),10-die ne-4,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-santonin is a sesquiterpene lactone compound that was historically used as an anthelminthic drug to treat parasitic worm infections . It is derived from the unexpanded flower-heads of Artemisia maritima var. stechmanniana and other related species . Alpha-santonin is known for its colorless, flat prismatic crystals that turn slightly yellow upon exposure to light .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-santonin involves several steps, including the formation of the core skeleton and the α-methylene-γ-lactone moiety . One common method involves the selective dehydrogenation of the α-methyl-γ-lactone moiety, followed by the formation of phenylseleno-substituted intermediates and subsequent oxidation .
Industrial Production Methods
Alpha-santonin is primarily isolated from natural sources, specifically from the flower buds of Artemisia species . The industrial production involves the extraction and purification of the compound from these plant sources.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-santonin undergoes various chemical reactions, including:
Oxidation: Alpha-santonin can be oxidized to form lumisantonin.
Substitution: Alpha-santonin can undergo substitution reactions to form derivatives with altered properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is commonly used for oxidation reactions.
Reduction: Microbial strains like Cunninghamella bainieri and Mucor plumbeus are used for biotransformations.
Major Products Formed
Lumisantonin: Formed through oxidation.
1,2-Dihydro-alpha-santonin: Formed through microbial reduction.
Aplicaciones Científicas De Investigación
Alpha-santonin and its derivatives have shown promise in various scientific research applications:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its effects on parasitic worms and other biological systems.
Medicine: Investigated for its potential anti-cancer properties.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
Alpha-santonin exerts its effects by paralyzing parasitic worms, allowing them to be expelled from the body . It paralyzes the anterior end of the worm while stimulating the posterior end, depending on the concentration . The exact molecular targets and pathways involved in this mechanism are still under investigation.
Comparación Con Compuestos Similares
Alpha-santonin is part of the sesquiterpene lactone family, which includes compounds like parthenolide and germacrene . These compounds share similar structural features, such as the α-methylene-γ-lactone moiety, but differ in their biological activities and chemical properties . Alpha-santonin is unique in its historical use as an anthelminthic and its potential anti-cancer properties .
List of Similar Compounds
Propiedades
Fórmula molecular |
C15H18O3 |
|---|---|
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
(5aS)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H18O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h5,7-8,10,13H,4,6H2,1-3H3/t8?,10?,13?,15-/m0/s1 |
Clave InChI |
XJHDMGJURBVLLE-KWCXHHIESA-N |
SMILES isomérico |
CC1C2CC[C@]3(C=CC(=O)C(=C3C2OC1=O)C)C |
SMILES canónico |
CC1C2CCC3(C=CC(=O)C(=C3C2OC1=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


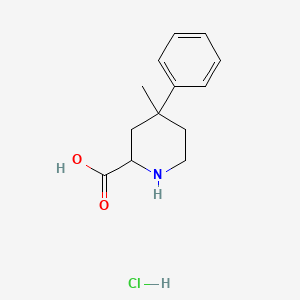
![(3S)-3-[(2-Fluorobenzoyl)amino]piperidine, N1-BOC protected](/img/structure/B14782091.png)
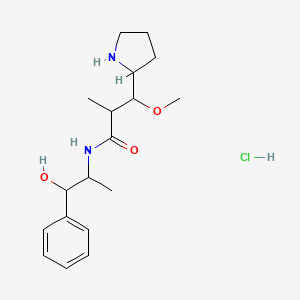
![1-methyl-4-[(2S)-2-methylpiperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride](/img/structure/B14782110.png)
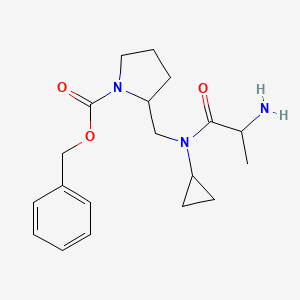
![(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B14782120.png)
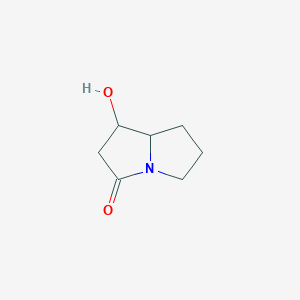
![3-[(9R,13R,14S)-3-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-propan-2-yl-2,3-dihydropyran-4-one](/img/structure/B14782124.png)
![N-methyl-2-[[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14782129.png)
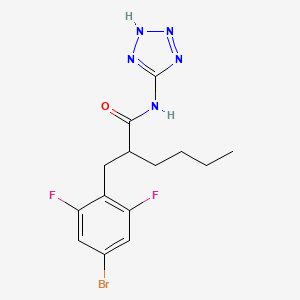
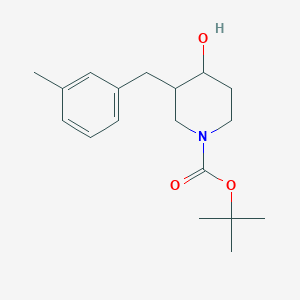
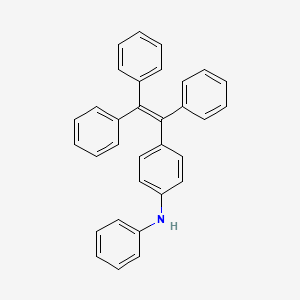
![(S)-tert-Butyl 4-(6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B14782146.png)
